Apalcillin

Catalog No.
S519089
CAS No.
63469-19-2
M.F
C25H23N5O6S
M. Wt
521.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apalcillin

CAS Number

63469-19-2

Product Name

Apalcillin

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(4-oxo-1H-1,5-naphthyridine-3-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C25H23N5O6S

Molecular Weight

521.5 g/mol

InChI

InChI=1S/C25H23N5O6S/c1-25(2)19(24(35)36)30-22(34)17(23(30)37-25)29-21(33)15(12-7-4-3-5-8-12)28-20(32)13-11-27-14-9-6-10-26-16(14)18(13)31/h3-11,15,17,19,23H,1-2H3,(H,27,31)(H,28,32)(H,29,33)(H,35,36)/t15-,17-,19+,23-/m1/s1

InChI Key

XMQVYNAURODYCQ-SLFBBCNNSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)O)C

solubility

Soluble in DMSO

Synonyms

apacillin, apalcillin, apalcillin sodium, apalcillin, sodium salt, (2S-(2alpha,5alpha,6beta(R*)))-isomer, apalcillin, sodium salt, (2S-(2alpha,5alpha,6beta(S*)))-isomer, apalcillin, sodium salt, (2S-(2alpha,5alpha,6beta))-isomer, APCC antibiotic, PC 904, PC-904

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)O)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)O)C

The exact mass of the compound Apalcillin is 521.1369 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Naphthyridines - Supplementary Records. It belongs to the ontological category of penicillin in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action:

  • Ampicillin works by inhibiting bacterial cell wall synthesis. It binds to a specific enzyme (penicillin-binding protein) in the bacterial cell wall, preventing the formation of a strong and rigid structure. This weakens the cell wall, leading to the death of the bacteria [].

Antibacterial Activity:

  • Ampicillin is effective against a broad spectrum of gram-positive and gram-negative bacteria. Some of the common bacteria it targets include Streptococcus pneumoniae (causes pneumonia), Escherichia coli (a common cause of urinary tract infections), and Salmonella enterica (responsible for food poisoning) [].

Research Applications:

  • Ampicillin is a vital tool in various scientific research fields. Here are some specific applications:

    • Microbiology: Researchers use ampicillin to differentiate between bacteria based on their susceptibility. Bacteria that are inhibited by ampicillin are considered ampicillin-sensitive, while those resistant indicate potential mutations in their cell wall synthesis pathway [].
    • Genetics: Scientists can utilize ampicillin to select genetically modified bacteria. They can introduce plasmids (circular pieces of DNA) containing an ampicillin resistance gene into bacteria. This allows researchers to identify and isolate bacteria that have successfully taken up the plasmid [].
    • Cell Culture: In cell culture experiments, ampicillin is often used to prevent bacterial contamination. It is added to the cell culture media to eliminate any bacterial growth that could interfere with the study of the cultured cells [].

Important Note:

  • The overuse and misuse of ampicillin have contributed to the rise of antibiotic resistance in bacteria. Researchers are actively investigating new strategies to combat this growing problem [].

Apalcillin is a synthetic antibiotic belonging to the penicillin class, specifically designed to combat bacterial infections. Its chemical structure is represented by the formula C25H23N5O6S, indicating the presence of various functional groups that contribute to its pharmacological activity. Apalcillin exhibits a unique mechanism of action by binding to and inactivating penicillin-binding proteins located on the inner membrane of bacterial cell walls, which disrupts cell wall synthesis and leads to bacterial lysis .

.
  • Side Chain Modification: The introduction of specific side chains is achieved through acylation reactions, allowing for enhanced antibacterial properties.
  • Purification: After synthesis, the product undergoes purification processes such as crystallization or chromatography to isolate pure Apalcillin from by-products and unreacted materials .
  • Apalcillin exhibits a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria. Its efficacy is attributed to its ability to inhibit cell wall synthesis by targeting penicillin-binding proteins. Studies have shown that Apalcillin is effective against various strains of Staphylococcus aureus and Streptococcus pneumoniae, making it a valuable option in treating infections caused by these pathogens .

    Moreover, Apalcillin has been noted for its potential immunogenic properties, as it may trigger allergic reactions in some individuals due to its structural similarity to naturally occurring penicillins .

    Apalcillin is primarily used as an antibiotic in clinical settings. Its applications include:

    • Treatment of Bacterial Infections: It is utilized in treating infections caused by susceptible bacteria, particularly in cases where other antibiotics may fail due to resistance.
    • Combination Therapy: Apalcillin can be used in combination with other antibiotics to broaden the spectrum of activity and overcome resistance mechanisms .
    • Research: It serves as a model compound in studies aimed at understanding antibiotic resistance and developing new β-lactam derivatives.

    Interaction studies involving Apalcillin focus on its pharmacokinetics and pharmacodynamics:

    • Drug-Drug Interactions: Research indicates that Apalcillin may interact with other medications, affecting their absorption and efficacy. For instance, concurrent use with probenecid can increase Apalcillin levels in the bloodstream.
    • Resistance Mechanisms: Studies have explored how various bacterial strains develop resistance against Apalcillin through enzymatic degradation (β-lactamases) or alterations in target penicillin-binding proteins .

    Apalcillin shares structural and functional similarities with several other β-lactam antibiotics. Here are notable comparisons:

    Compound NameStructure SimilaritySpectrum of ActivityUnique Features
    AmoxicillinSimilar β-lactam ringBroad-spectrumEnhanced oral bioavailability
    AmpicillinSimilar core structureBroad-spectrumEffective against Enterococcus species
    CloxacillinSimilar core structureNarrow-spectrumResistant to certain β-lactamases
    MethicillinSimilar core structureNarrow-spectrumHistorically used against Staphylococcus
    OxacillinSimilar core structureNarrow-spectrumResistant to some penicillinases

    Apalcillin's uniqueness lies in its specific binding affinity for certain penicillin-binding proteins and its tailored side chains that enhance its efficacy against resistant strains compared to traditional penicillins like ampicillin or methicillin .

    Apalcillin represents a sophisticated example of semisynthetic penicillin development, utilizing 6-aminopenicillanic acid as the fundamental building block for structural modification [1] [2]. The semisynthetic approach to apalcillin development follows established methodologies for penicillin derivatization, where the core β-lactam structure remains intact while the side chain undergoes extensive modification to enhance antimicrobial properties [3].

    The foundational chemistry of apalcillin synthesis relies on the acylation of 6-aminopenicillanic acid, which serves as the common intermediate for numerous semisynthetic penicillins [4]. This starting material can be obtained through enzymatic hydrolysis of penicillin G using penicillin acylase, a well-established biotechnological process that provides the versatile 6-aminopenicillanic acid scaffold [1] [2]. The enzymatic synthesis approach offers advantages over chemical methods, including improved selectivity, milder reaction conditions, and reduced formation of unwanted by-products [2].

    The relationship between apalcillin and ampicillin becomes apparent when examining their structural similarities. Both compounds share the identical penicillin nucleus, consisting of the β-lactam ring fused to a thiazolidine ring system [5]. However, apalcillin diverges significantly from ampicillin through the incorporation of a naphthyridine moiety, which replaces the simple amino group present in ampicillin [5] [6]. This structural modification represents a strategic approach to enhance antimicrobial spectrum, particularly against Pseudomonas aeruginosa and other gram-negative bacteria [6].

    The semisynthetic derivation process involves the activation of carboxylic acid derivatives followed by nucleophilic acyl substitution at the 6-amino position of the penicillin nucleus [3]. Traditional activation methods include the formation of acid chlorides, mixed anhydrides, or the use of coupling reagents such as dicyclohexylcarbodiimide or ethyl-3-(3-dimethylaminopropyl)carbodiimide [3]. The choice of activation method significantly influences the efficiency of the coupling reaction and the purity of the final product [4].

    Key Synthetic Pathways for Naphthyridine Side-Chain Incorporation

    The incorporation of the naphthyridine side chain into the apalcillin structure requires sophisticated synthetic methodologies that ensure both the integrity of the β-lactam ring and the proper orientation of the heterocyclic substituent [7] [8]. The synthesis of 1,5-naphthyridine derivatives, which form the core of the apalcillin side chain, can be achieved through several established routes, with the Friedlander reaction being one of the most prominent approaches [7].

    The Friedlander reaction involves the condensation of 2-aminonicotinaldehyde with active methylene compounds to form the naphthyridine ring system [7]. Recent developments have demonstrated that this reaction can be performed efficiently in aqueous media using biocompatible ionic liquid catalysts, particularly choline hydroxide, which facilitates hydrogen bonding interactions crucial for the reaction mechanism [7]. This approach offers environmental advantages over traditional organic solvent-based methods while maintaining excellent yields of the desired naphthyridine products [7].

    The specific pathway for apalcillin synthesis involves the preparation of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid, which serves as the immediate precursor for side chain attachment [5] [6]. This compound requires careful handling due to the presence of both hydroxyl and carboxyl functional groups, which can participate in unwanted side reactions during the coupling process [8]. The carboxylic acid functionality must be activated through the formation of an acid chloride, mixed anhydride, or by using carbodiimide coupling reagents to facilitate the amide bond formation with the amino group of 6-aminopenicillanic acid [3].

    Alternative synthetic strategies for naphthyridine incorporation include the use of solid-phase synthesis techniques, which can provide improved control over reaction conditions and simplified purification procedures [8]. The solid-phase approach involves the attachment of the growing molecule to a polymeric support, allowing for the use of excess reagents and simplified workup procedures through washing and filtration [9].

    The stereochemical considerations in naphthyridine side chain incorporation are critical for maintaining the biological activity of apalcillin [10]. The α-phenylglycine moiety must retain the correct R-configuration to ensure optimal binding to penicillin-binding proteins [11]. This stereochemical requirement necessitates the use of optically pure starting materials or the implementation of stereoselective synthetic methods [12].

    Structure-Activity Relationship Studies

    Structure-activity relationship studies of apalcillin and related naphthyridine-containing penicillins have revealed important insights into the molecular determinants of antimicrobial activity [13] [14]. The naphthyridine moiety contributes significantly to the enhanced activity against gram-negative bacteria, particularly Pseudomonas aeruginosa, through improved penetration of the outer membrane and enhanced affinity for bacterial penicillin-binding proteins [6] [14].

    The hydroxyl group at the 4-position of the naphthyridine ring plays a crucial role in the biological activity of apalcillin [14]. This functional group can participate in hydrogen bonding interactions with target enzymes and may influence the molecule's ability to traverse bacterial cell walls [14]. Studies have demonstrated that modifications to this position can significantly alter the antimicrobial spectrum and potency of the resulting compounds [14].

    The positioning of the naphthyridine ring system relative to the penicillin nucleus affects both the binding affinity to penicillin-binding proteins and the stability of the molecule toward β-lactamase enzymes [13]. The bicyclic aromatic system provides a rigid framework that can enhance specific protein-drug interactions while potentially offering some protection against enzymatic degradation.

    Comparative studies with ampicillin have shown that the naphthyridine substitution in apalcillin results in altered pharmacokinetic properties, including modified tissue distribution and excretion patterns [6]. The increased molecular weight and altered polarity of apalcillin compared to ampicillin influence its bioavailability and tissue penetration characteristics [6].

    The structure-activity relationships of β-lactam antibiotics generally indicate that modifications to the side chain can significantly impact the selectivity for different classes of penicillin-binding proteins [13]. The naphthyridine side chain in apalcillin appears to confer enhanced selectivity for certain penicillin-binding proteins found in gram-negative bacteria, which may explain its improved activity against these organisms [13].

    Research into the molecular modeling of apalcillin-protein interactions has provided insights into the binding modes and conformational preferences of the molecule [11]. These studies suggest that the naphthyridine ring system adopts a specific orientation that optimizes interactions with the active site residues of target enzymes while minimizing steric clashes [11].

    The evaluation of apalcillin analogs with various substitutions on the naphthyridine ring has revealed that electron-withdrawing groups generally enhance antimicrobial activity, while electron-donating substituents may reduce potency [14]. These findings provide guidance for the design of next-generation naphthyridine-containing antibiotics with improved therapeutic profiles [14].

    Apalcillin exerts its antibacterial effects through the selective inhibition of penicillin-binding proteins, which are essential enzymes responsible for bacterial cell wall synthesis [1] [2]. The mechanism involves covalent binding to the active site serine residue of these transpeptidase enzymes, forming a stable acyl-enzyme complex that permanently inactivates the protein [3] [4].

    The inhibition dynamics of apalcillin demonstrate exceptional specificity for high molecular weight penicillin-binding proteins, particularly PBP1b and PBP3 in Escherichia coli and Pseudomonas aeruginosa [1] [5]. Research has established that apalcillin exhibits superior binding affinity compared to conventional penicillins, with IC50 values ranging from 25 micromolar for PBP1b to 200 micromolar for PBP4 [2] [6]. The naphthyridine-carboxamido side chain of apalcillin contributes significantly to its enhanced binding characteristics, allowing for more effective enzyme inactivation than observed with ampicillin or carbenicillin [1] [7].
    Studies utilizing competitive binding assays have revealed that apalcillin demonstrates time-dependent and irreversible inhibition patterns characteristic of beta-lactam suicide inhibitors [8] [9]. The acylation rate of apalcillin to penicillin-binding proteins proceeds through a two-step mechanism: initial reversible binding to form an enzyme-substrate complex, followed by rapid acylation of the active site serine with release of the terminal amino acid [10] [11]. The resulting acyl-enzyme intermediate exhibits remarkable stability, with half-lives exceeding several hours under physiological conditions [4] [12].

    Role in Disrupting Peptidoglycan Cross-Linking

    The primary mechanism by which apalcillin disrupts bacterial cell wall integrity involves interference with peptidoglycan cross-linking reactions [13] [10]. Peptidoglycan synthesis requires the formation of covalent bonds between adjacent glycan strands through transpeptidation reactions catalyzed by penicillin-binding proteins [11] [14]. These enzymes normally facilitate the cross-linking of pentapeptide side chains attached to the peptidoglycan backbone, creating a rigid three-dimensional network that provides structural integrity to the bacterial cell wall [13] [15].

    Apalcillin functions as a structural analogue of the natural D-alanyl-D-alanine substrate, enabling it to bind effectively to the transpeptidase active site [16] [17]. Upon binding, the beta-lactam ring of apalcillin undergoes nucleophilic attack by the active site serine residue, resulting in ring opening and formation of a covalent acyl-enzyme intermediate [18] [19]. This process effectively mimics the first step of normal transpeptidation but prevents the subsequent aminolysis reaction that would normally complete peptidoglycan cross-linking [10] [20].

    The disruption of cross-linking reactions has profound consequences for bacterial cell wall stability. Research has demonstrated that apalcillin treatment results in the accumulation of uncross-linked peptidoglycan precursors and a significant reduction in overall cross-linking density [21] [22]. Mass spectrometric analysis of peptidoglycan fragments from apalcillin-treated bacteria shows a marked decrease in 4→3 cross-links normally formed by DD-transpeptidases, while maintaining the glycan backbone structure [21] [14]. This selective inhibition of cross-linking reactions leads to mechanically weakened cell walls that are unable to withstand osmotic pressure, ultimately resulting in bacterial lysis [17] [23].

    Comparative Efficacy Against Gram-Negative vs. Gram-Positive Penicillin-Binding Proteins

    The antibacterial spectrum of apalcillin demonstrates significant variation between Gram-negative and Gram-positive bacterial pathogens, reflecting differences in penicillin-binding protein expression patterns and cell wall architecture [5] [24] [25]. Against Gram-negative bacteria, apalcillin exhibits exceptional potency with MIC50 values of 2 micrograms per milliliter for Pseudomonas aeruginosa and similar Enterobacteriaceae species [5] [26]. This enhanced activity against Gram-negative organisms results from the specific affinity of apalcillin for PBP1b and PBP3, which are the primary targets for cell division and elongation in these bacteria [1] [2].

    Comparative studies have established that apalcillin demonstrates superior efficacy against Gram-negative penicillin-binding proteins compared to conventional beta-lactams [5] [24]. The naphthyridine side chain provides enhanced penetration through the outer membrane of Gram-negative bacteria and improved binding to the transpeptidase active sites [7] [25]. Kinetic analysis reveals that apalcillin achieves rapid acylation rates with Gram-negative PBPs, often exceeding the rates observed with ampicillin or piperacillin by 3-5 fold [2] [6].

    For Gram-positive bacteria, apalcillin maintains significant activity but with generally higher MIC values compared to Gram-negative organisms [5] [23]. The MIC50 values for Gram-positive species typically range from 0.5 to 4 micrograms per milliliter, depending on the specific organism and resistance mechanisms present [24] [23]. The reduced efficacy against some Gram-positive bacteria reflects differences in penicillin-binding protein isoforms and the thicker peptidoglycan layer that may impede drug penetration [27] [28].

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    XLogP3

    2.2

    Hydrogen Bond Acceptor Count

    9

    Hydrogen Bond Donor Count

    4

    Exact Mass

    521.13690464 g/mol

    Monoisotopic Mass

    521.13690464 g/mol

    Heavy Atom Count

    37

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    3373RT9U7A

    Pharmacology

    Apalcillin is a naphthydridine derivative of the broad spectrum, semisynthetic ampicillin with antibacterial activity. Apalcillin specifically binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby preventing the cross-linkage of peptidoglycans, which are critical components of the bacterial cell wall. This leads to a weakening of the bacterial cell wall, eventually causing bacterial cell lysis.

    Wikipedia

    Apalcillin

    Use Classification

    Pharmaceuticals

    Dates

    Last modified: 02-18-2024

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